molecular formula C17H16N2O B2635403 4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol CAS No. 370582-53-9

4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol

Cat. No.: B2635403
CAS No.: 370582-53-9
M. Wt: 264.328
InChI Key: QENZPDLDEMHHOC-UHFFFAOYSA-N
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Description

4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol is a complex organic compound that belongs to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms. This compound features a phenolic group attached to a tetrahydro-beta-carboline structure, which may contribute to its unique chemical and biological properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its possible bioactivity.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone to form the beta-carboline core. The phenolic group can be introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The beta-carboline core can be reduced to form dihydro-beta-carbolines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Quinones or hydroquinones.

    Reduction: Dihydro-beta-carbolines.

    Substitution: Halogenated phenols or other substituted derivatives.

Mechanism of Action

The mechanism of action of 4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The phenolic group could participate in hydrogen bonding or redox reactions, while the beta-carboline core might intercalate with DNA or interact with neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with known psychoactive properties.

    Harmaline: Similar to harmine but with different pharmacological effects.

    Tetrahydro-beta-carboline: Lacks the phenolic group but shares the core structure.

Uniqueness

4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol is unique due to the presence of both the phenolic group and the tetrahydro-beta-carboline structure, which may confer distinct chemical reactivity and biological activity compared to other beta-carbolines.

Properties

IUPAC Name

4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-12-7-5-11(6-8-12)16-17-14(9-10-18-16)13-3-1-2-4-15(13)19-17/h1-8,16,18-20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENZPDLDEMHHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of tryptamine (5.0 g, 31.2 mmole) in dry CH2Cl2 (100 mL) at RT was added 4-hydroxybenzaldehyde (3.81 g, 31.2 mmole) followed by dropwise addition of trifluoroacetic acid (7.11 g, 62.4 mmole). After 12 hr, the reaction solution was washed with 10% aqueous NaHCO3 (100 mL), H2O (100 mL) and brine. The organic solution was dried over Na2SO4 and concentrated under reduced pressure to give a yellow oil. The yellow residue was washed with hexanes and dried under high vacuum to afford the title compound (7.74 g, 94%) as a light yellow solid: MS (ES) m/e 265 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.11 g
Type
reactant
Reaction Step Two
Yield
94%

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